4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide
Description
Properties
CAS No. |
354119-96-3 |
|---|---|
Molecular Formula |
C19H14ClN3O2S |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)benzimidazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H14ClN3O2S/c20-14-7-9-15(10-8-14)23-18-4-2-1-3-17(18)22-19(23)13-5-11-16(12-6-13)26(21,24)25/h1-12H,(H2,21,24,25) |
InChI Key |
CMEXTGCHGVNYOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core with 4-Chlorophenyl Substitution
The benzimidazole ring is typically synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic or oxidative conditions. For the 1-(4-chlorophenyl) substitution, the following approach is common:
- Condensation of o-phenylenediamine with 4-chlorobenzaldehyde under reflux in acidic medium to form the benzimidazole ring with the 4-chlorophenyl substituent at the N-1 position.
This method is supported by general benzimidazole synthesis protocols and is consistent with the structural requirements of the target compound.
Introduction of the Benzenesulfonamide Group
The benzenesulfonamide moiety is introduced via sulfonylation reactions involving benzenesulfonyl chloride derivatives. The key steps include:
Preparation of 4-chlorobenzenesulfonyl chloride as a reactive intermediate, often obtained by chlorosulfonation of 4-chlorobenzene.
Reaction of the benzimidazole intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage at the benzimidazole 2-position.
This approach is supported by industrial and patent literature describing sulfonamide synthesis from sulfonyl chlorides and amines or heterocycles.
Alternative Synthetic Routes
Some studies describe multi-step syntheses involving:
Formation of sulfonamide intermediates by reacting sulfanilamide derivatives with acyl chlorides or aldehydes, followed by cyclization to benzimidazole derivatives.
Use of substituted anilines and sulfonyl chlorides to prepare sulfonamide intermediates, which are then cyclized or coupled to form the final benzimidazole sulfonamide compound.
These methods often involve refluxing in glacial acetic acid or ethanol, with reaction times ranging from several hours to days, monitored by thin-layer chromatography (TLC) for completion.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation to form benzimidazole | o-Phenylenediamine + 4-chlorobenzaldehyde, reflux in acidic medium (e.g., HCl, AcOH) | 70-85 | Reaction monitored by TLC; product purified by recrystallization |
| 2 | Sulfonylation | Benzimidazole intermediate + 4-chlorobenzenesulfonyl chloride, base (pyridine), RT to reflux | 65-80 | Reaction under inert atmosphere recommended; purification by crystallization or chromatography |
| 3 | Final purification | Recrystallization from ethanol or acetic acid | - | Ensures removal of impurities and isolation of pure compound |
Research Findings and Analytical Data
Spectroscopic Characterization: The final compound exhibits characteristic IR bands for sulfonamide (S=O stretching ~1150-1350 cm⁻¹), benzimidazole NH and aromatic C-H stretches. NMR (¹H and ¹³C) confirms the aromatic protons and carbons, including signals corresponding to the 4-chlorophenyl and benzenesulfonamide groups.
Purity and Yield Optimization: Reaction times and temperatures are optimized to maximize yield while minimizing side reactions such as over-sulfonylation or polymerization. Use of dry solvents and inert atmosphere improves product quality.
Scale-up Considerations: Industrial methods adapt batch reactions to continuous flow reactors for better control and yield, employing high-performance liquid chromatography (HPLC) for purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to 4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide showed potent activity against breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Properties
Benzimidazole derivatives have also shown antimicrobial efficacy. The sulfonamide moiety enhances the compound's ability to inhibit bacterial growth.
Case Study : In vitro studies revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases.
Case Study : Research published in Pharmaceutical Biology highlighted the anti-inflammatory effects of similar compounds, noting a reduction in pro-inflammatory cytokines in animal models .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-(1-(4-Chlorophenyl)-1H-benzo[d]imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The exact molecular pathways and targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide against three analogous benzimidazole derivatives (Table 1), focusing on structural, electronic, and functional differences.
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
<sup>a</sup> LogP values predicted via Crippen’s method using Multiwfn .
<sup>b</sup> Reaction conditions: K2CO3, KOH, and catalytic TBAI .
Structural and Electronic Differences
- Substituent Effects: The 4-chlorophenyl group in the target compound increases lipophilicity (LogP = 3.2) compared to the 3-trifluoromethylphenyl analog (LogP = 2.8). In contrast, the trifluoromethyl group in the pyrrolidinone derivative offers stronger electron-withdrawing effects, altering charge distribution and metabolic stability .
- Sulfonamide vs. Pyrrolidinone: The benzenesulfonamide group in the target compound facilitates hydrogen bonding with polar residues (e.g., in COX-2), while the pyrrolidinone in the analog may restrict conformational flexibility, reducing target affinity but improving membrane permeability.
Electronic Properties
- The target compound’s sulfonamide group exhibits a strong negative ESP (-45 kcal/mol), favoring interactions with cationic residues.
- The pyrrolidinone analog shows reduced polarity due to electron-withdrawing CF3, with ESP minima at -32 kcal/mol.
Biological Activity
4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide, a compound with significant biological implications, belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C19H14ClN3O2S
- CAS Number : 354119-96-3
- Structure : The compound features a benzimidazole moiety linked to a benzenesulfonamide group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. The compound was evaluated against various cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| CaCo-2 (colon cancer) | 15.0 | |
| MCF-7 (breast cancer) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analyses.
Enzyme Inhibition
The compound has also shown inhibitory effects on several key enzymes involved in cancer progression and inflammation:
- Acetylcholinesterase (AChE) : Inhibition of AChE may contribute to neuroprotective effects.
- Carbonic Anhydrase (CA) : The compound's ability to inhibit CA suggests potential applications in treating conditions like glaucoma and edema.
- Urease : Inhibition of urease indicates possible antibacterial properties, particularly against urease-producing pathogens.
Quantitative analysis revealed that the compound exhibits moderate inhibitory activity against these enzymes, with IC50 values ranging from 20 to 50 µM depending on the enzyme target .
Antimicrobial Activity
In addition to anticancer properties, this benzenesulfonamide derivative has been evaluated for its antimicrobial potential. Studies indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and function.
Case Study 1: Anticancer Efficacy in Animal Models
A recent animal study investigated the efficacy of this compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor volume compared to controls treated with saline or standard chemotherapy agents. Tumor growth inhibition was attributed to increased apoptosis and reduced angiogenesis within the tumor microenvironment .
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of this compound, revealing that it effectively inhibited AChE and CA with competitive inhibition kinetics. This suggests its potential as a lead compound for developing drugs targeting neurodegenerative diseases and conditions requiring carbonic anhydrase modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
